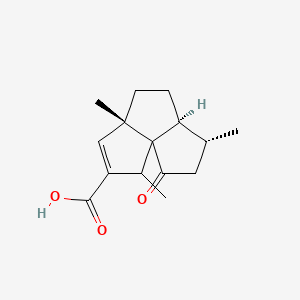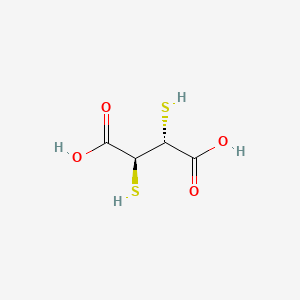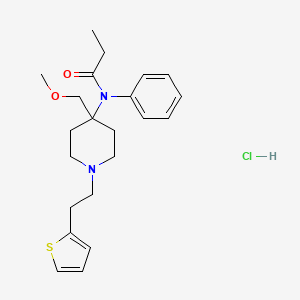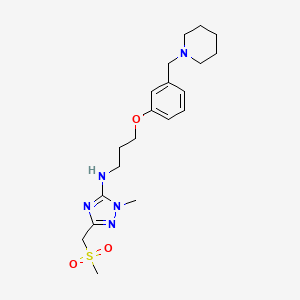
Cndac
Overview
Description
Ethylbutyric acid, also known as 2-ethylbutanoic acid, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a characteristic odor and is soluble in water, ethanol, and ether. Ethylbutyric acid is commonly used in the production of esters, which are utilized in the flavor and fragrance industry due to their fruity aroma.
Mechanism of Action
Target of Action
The primary target of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosyl-cytosine (Cndac) is the DNA in cancer cells . This compound is unique among deoxycytidine analogs because it induces DNA strand breaks .
Mode of Action
After being incorporated into DNA, this compound induces single-strand breaks (SSBs) that are subsequently converted into double-strand breaks (DSBs) when cells go through a second S phase . This unique action mechanism distinguishes this compound from other deoxycytidine analogs .
Biochemical Pathways
This compound affects the DNA damage repair pathways. It has been found that the homologous recombination (HR) DNA repair pathway is involved in the repair of this compound-induced DNA damage . In addition, this compound has been combined with chemotherapeutic agents targeting distinct DNA damage repair pathways that are currently in clinical use .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule have a major impact on its bioavailability . .
Result of Action
Following exposure to this compound, chromosomal aberrations, DNA strand breaks, and multinucleate cells arise . These portend loss of viability and are dependent upon exposure time, this compound concentration, and passage through mitosis . The formation of DSBs in the second S-phase following exposure results in chromosome aberrations, aberrant mitoses, and subsequent apoptosis .
Biochemical Analysis
Biochemical Properties
Cndac plays a significant role in biochemical reactions by inducing DNA strand breaks . This unique action mechanism distinguishes this compound from other deoxycytidine analogs . This compound interacts with various enzymes and proteins, including SAMHD1 . SAMHD1 mediates intrinsic this compound resistance in leukemia cells . Enzymatic assays and crystallization studies have confirmed this compound triphosphate (this compound-TP) to be a SAMHD1 substrate .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and apoptosis
Molecular Mechanism
This compound exerts its effects at the molecular level by inducing DNA strand breaks . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, SAMHD1 depletion increases this compound triphosphate (this compound-TP) levels and this compound toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, including SAMHD1
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylbutyric acid can be synthesized through several methods:
Oxidation of 2-ethylbutanol: This method involves the oxidation of 2-ethylbutanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Reaction of 3-pentanol with formic acid: In the presence of sulfuric acid, 3-pentanol reacts with formic acid to produce ethylbutyric acid.
Decarboxylation of diethylmalonic acid: This method involves the decarboxylation of diethylmalonic acid under heat to yield ethylbutyric acid.
Industrial Production Methods
Industrial production of ethylbutyric acid typically involves the catalytic oxidation of diethylacetaldehyde or the decarboxylation of diethylmalonic acid. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethylbutyric acid undergoes various chemical reactions, including:
Oxidation: Ethylbutyric acid can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction of ethylbutyric acid can yield alcohols.
Esterification: Ethylbutyric acid reacts with alcohols in the presence of an acid catalyst to form esters.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Sulfuric acid as a catalyst, various alcohols.
Substitution: Halogens such as chlorine or bromine.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Esterification: Esters.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethylbutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Utilized in the study of metabolic pathways and as a standard in the analysis of volatile fatty acids.
Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.
Industry: Employed in the production of flavors, fragrances, and as a plasticizer in polymer industries
Comparison with Similar Compounds
Ethylbutyric acid can be compared with other similar compounds such as:
Butyric acid: Similar in structure but lacks the ethyl group, resulting in different chemical properties and applications.
Isobutyric acid: Has a branched structure, leading to variations in reactivity and use.
Valeric acid: Contains one additional carbon atom, affecting its physical and chemical properties
Ethylbutyric acid is unique due to its specific structure, which imparts distinct chemical reactivity and applications, particularly in the flavor and fragrance industry.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBPMFXJCWXNB-JWIUVKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159474 | |
| Record name | CNDAC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135598-68-4 | |
| Record name | CNDAC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CNDAC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADGOCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)?
A: this compound, the active metabolite of sapacitabine, exerts its antitumor activity through a unique mechanism. After being phosphorylated to its triphosphate form (CNDACTP), it incorporates into DNA during replication. This incorporation triggers a β-elimination reaction, leading to the formation of single-strand breaks (SSBs) in the DNA. [, , , , ]
Q2: How do these single-strand breaks ultimately lead to cell death?
A: If left unrepaired, these SSBs are encountered by the replication machinery during the next cell cycle. This encounter leads to the conversion of SSBs into highly lethal double-strand breaks (DSBs). [, ]
Q3: How does this compound impact the cell cycle?
A: In addition to causing DNA damage, this compound also induces cell cycle arrest in the G2 phase. This arrest is attributed to the activation of the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway, a critical signaling cascade that ensures proper DNA repair before cell division. [, ]
Q4: What is the role of homologous recombination (HR) in this compound's mechanism of action?
A: Homologous recombination (HR) is the primary DNA repair pathway responsible for repairing this compound-induced DSBs. [] Consequently, cells with deficiencies in HR components, such as ATM, Rad51, Xrcc3, and Brca2, exhibit heightened sensitivity to this compound. [, , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H12N4O4, and its molecular weight is 252.23 g/mol. [This information can be derived from the chemical name and is commonly found in chemical databases, but is not explicitly stated in the provided abstracts.]
Q6: What is known about the stability of this compound in different environments?
A: this compound undergoes epimerization to 2'-C-cyano-2'-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) and degradation in alkaline media. This process is initiated by the abstraction of the acidic 2'-proton, leading to β-elimination reactions. [] These reactions also occur to a lesser extent at neutral pH and in cell culture media. []
Q7: How is this compound usually formulated for research and clinical use?
A: this compound itself and its prodrug, sapacitabine, can be formulated for oral administration. Additionally, this compound has been successfully incorporated into liposomal formulations, including those modified with targeting peptides, to improve its delivery and efficacy. [, , ]
Q8: What are the known mechanisms of resistance to this compound?
A8: Research suggests two main mechanisms for resistance:
- Deoxycytidine Kinase (dCK) Loss: Acquired resistance to this compound, as observed in this compound-adapted AML cell lines, is primarily driven by the loss of dCK, the enzyme responsible for the initial phosphorylation of this compound into its active form. []
- Increased SAMHD1 Levels: While this compound was initially thought to potentially inhibit SAMHD1, research has shown that SAMHD1 actually contributes to intrinsic resistance to this compound in leukemia cells by degrading this compound triphosphate (CNDACTP). []
Q9: Does resistance to this compound confer cross-resistance to other agents?
A: this compound-resistant cells primarily exhibit cross-resistance to other drugs that are substrates of dCK, such as cytarabine and decitabine. This specificity suggests that resistance mechanisms are often linked to the specific metabolic pathways of the drugs. [] Conversely, cells resistant to drugs not metabolized by dCK or SAMHD1 maintain their sensitivity to this compound. []
Q10: What in vitro models have been used to study this compound's activity?
A: Numerous studies have used a variety of human cancer cell lines, including leukemia (HL-60, THP-1, CCRF-CEM, ML-1, K562), ovarian (PEO1, UWB1.289), colon (HCT116), and gastric (TMK-1) carcinoma cell lines, to investigate this compound's efficacy. [, , , , , , , , , , , ] These models allow researchers to assess cell viability, cell cycle arrest, apoptosis induction, and DNA damage in response to this compound.
Q11: What in vivo models have been employed to evaluate this compound's efficacy?
A: this compound has shown potent antitumor activity in various human tumor xenograft models in mice, including models of leukemia (P388), sarcoma (Meth A), and lung metastasis. [, , ]
Q12: What are the key findings from clinical trials of sapacitabine?
A: Sapacitabine has shown promising clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [, , ] A Phase III trial for elderly AML patients and Phase II trials in AML, MDS, non-small cell lung cancer (NSCLC), and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) are underway. []
Q13: What drug delivery strategies have been explored to improve this compound's therapeutic index?
A: Liposomal formulations of this compound, particularly long-circulating liposomes modified with polyethylene glycol (PEG) and targeting peptides, have demonstrated enhanced antitumor efficacy and reduced toxicity compared to free this compound. [, , ] These modifications improve the pharmacokinetic properties of this compound, leading to increased tumor accumulation and reduced uptake by the reticuloendothelial system (RES).
Q14: Which targeting strategies have been explored for this compound liposomes?
A14: Two main targeting strategies have been explored:
- Angiogenic Vessel Targeting: Liposomes modified with peptides that bind to markers specifically expressed on angiogenic endothelial cells, such as APRPG and GPLPLR, have shown enhanced tumor accumulation and antitumor activity. [, ] This strategy exploits the dependence of tumors on angiogenesis for growth and metastasis.
- Passive Tumor Targeting: Long-circulating liposomes modified with PEG and incorporating 5'-O-dipalmitoylphosphatidyl this compound (DPP-CNDAC) have shown enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect. [, ] This passive targeting takes advantage of the leaky vasculature and impaired lymphatic drainage often observed in tumors.
Q15: Are there any potential biomarkers for predicting response to this compound or sapacitabine?
A:
HR Deficiency: Given the central role of HR in repairing this compound-induced DNA damage, defects in HR pathway components, including BRCA1/2, Rad51, XRCC3, and ATM, are likely to sensitize tumor cells to this compound and may serve as potential biomarkers for treatment response. [, , , , , ]* BER and TDP1:* While HR deficiency is a major predictor of response, research also suggests a role for base excision repair (BER) and Tyrosyl-DNA phosphodiesterase 1 (TDP1) in repairing this compound-induced DNA lesions. Defects in these pathways could also potentially sensitize cells to this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)
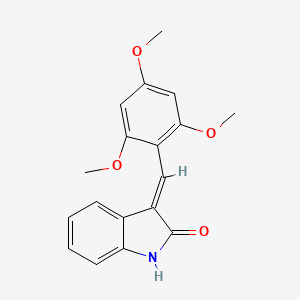

![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)

